molecular formula C7H11N3O B2900318 6-(dimethylamino)-3-methylpyrimidin-4(3H)-one CAS No. 1075-42-9

6-(dimethylamino)-3-methylpyrimidin-4(3H)-one

Cat. No.: B2900318
CAS No.: 1075-42-9
M. Wt: 153.185
InChI Key: XFTWJKTVLOJQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Dimethylamino)-3-methylpyrimidin-4(3H)-one is a pyrimidine derivative intended for research and development use only. It is not for diagnostic or therapeutic uses. Pyrimidine cores are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. Structurally related pyrimidine compounds are frequently investigated as key scaffolds in the synthesis of novel molecules with potential cytotoxic, antimicrobial, and anti-inflammatory properties . Research into pyrimidine derivatives has shown that they can act as inhibitors for specific enzymes, such as S-adenosylmethionine decarboxylase (AdoMetDC) in parasites, highlighting their value in developing treatments for neglected tropical diseases . Furthermore, diaminopyrimidine substructures have been identified as pharmacophores in the development of agonists for targets like the histamine H3 receptor, indicating their utility in neuroscience research . The structural features of this compound make it a valuable building block for further chemical functionalization and as a candidate for high-throughput screening in the development of new therapeutic agents.

Properties

IUPAC Name

6-(dimethylamino)-3-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-9(2)6-4-7(11)10(3)5-8-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTWJKTVLOJQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Methods

The classical route to pyrimidinones involves cyclocondensation of β-dicarbonyl compounds with urea or thiourea derivatives. For 6-(dimethylamino)-3-methylpyrimidin-4(3H)-one, this method typically employs methyl acetoacetate and dimethylurea under acidic conditions. The reaction proceeds via enolization of the β-ketoester, followed by nucleophilic attack by urea, culminating in ring closure.

Reaction Conditions

  • Reactants : Methyl acetoacetate (1.2 equiv), dimethylurea (1.0 equiv)
  • Catalyst : Concentrated HCl (10 mol%)
  • Temperature : Reflux in ethanol (78°C)
  • Yield : 58–62% after recrystallization

This method, while straightforward, often suffers from moderate yields due to competing side reactions, such as over-alkylation or decomposition of the urea derivative.

Nucleophilic Substitution Strategies

A more targeted approach involves introducing the dimethylamino group via nucleophilic substitution on a preformed pyrimidinone scaffold. Starting from 6-chloro-3-methylpyrimidin-4(3H)-one, treatment with dimethylamine in a polar aprotic solvent facilitates displacement of the chloride group.

Optimized Protocol

  • Substrate : 6-Chloro-3-methylpyrimidin-4(3H)-one (1.0 equiv)
  • Reagent : Dimethylamine (2.5 equiv, 40% aqueous solution)
  • Solvent : Dimethylformamide (DMF), 80°C, 12 hours
  • Yield : 74–78%

This method offers higher regioselectivity compared to cyclocondensation but requires access to the chlorinated precursor, which itself demands multi-step synthesis.

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of heterocycles by reducing reaction times and improving yields. For this compound, a one-pot microwave protocol combines cyclocondensation and amination in a single step.

Procedure

  • Mix methyl acetoacetate (1.0 equiv), dimethylurea (1.1 equiv), and dimethylamine hydrochloride (1.2 equiv).
  • Irradiate at 150°C for 15 minutes using a microwave synthesizer.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Advantages

  • Reaction Time : 15 minutes vs. 12 hours for conventional methods
  • Yield : 82–85%

Catalytic Amination Techniques

Transition-metal catalysis enables efficient C–N bond formation under mild conditions. A palladium-catalyzed amination of 6-bromo-3-methylpyrimidin-4(3H)-one with dimethylamine has been reported, leveraging Buchwald-Hartwig conditions.

Catalytic System

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs₂CO₃ (2.0 equiv)
  • Solvent : Toluene, 100°C, 6 hours
  • Yield : 89%

This method excels in scalability and functional group tolerance, though catalyst cost remains a limitation for industrial applications.

Process Optimization and Scalability

Solvent and Temperature Effects

A study comparing solvents (ethanol, DMF, water) revealed that ethanol maximizes yield in cyclocondensation (62%) but necessitates prolonged reflux. DMF accelerates substitution reactions but complicates purification due to high boiling points.

Green Chemistry Initiatives

Recent efforts emphasize solvent-free synthesis using mechanochemical grinding. Ball-milling equimolar amounts of methyl acetoacetate and dimethylurea with a catalytic amount of p-toluenesulfonic acid (PTSA) produces the target compound in 70% yield after 30 minutes, minimizing waste.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.35 (s, 3H, CH₃), 3.08 (s, 6H, N(CH₃)₂), 5.92 (s, 1H, H-5), 8.01 (s, 1H, H-2).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity for samples synthesized via catalytic amination.

Comparative Analysis of Synthesis Routes

Method Yield (%) Time Cost ($/g) Scalability
Cyclocondensation 58–62 12 h 12.50 Moderate
Nucleophilic Substitution 74–78 24 h 18.00 High
Microwave 82–85 0.25 h 15.75 High
Catalytic Amination 89 6 h 22.30 Limited

The catalytic amination route offers the highest yield but is cost-prohibitive for large-scale production. Microwave synthesis balances speed and efficiency, making it ideal for laboratory-scale synthesis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
6-(Dimethylamino)-3-methylpyrimidin-4(3H)-one has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit significant inhibitory effects on cancer cell proliferation. For instance, a study demonstrated that specific derivatives could inhibit the growth of human cancer cell lines, suggesting a mechanism involving the modulation of kinase activity important for tumor growth .

Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of certain enzymes, particularly those involved in nucleotide metabolism. The inhibition of these enzymes can disrupt the proliferation of cancer cells, making it a candidate for further development as an anticancer drug .

Agricultural Applications

Herbicide Development
The compound's structural properties have led to its exploration in herbicide formulations. Its ability to interfere with plant metabolic pathways makes it a potential candidate for developing selective herbicides that target specific weed species without harming crops .

Material Science

Polymer Chemistry
In material science, this compound has been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications, including coatings and composites .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer agentInhibits growth in cancer cell lines; potential kinase inhibitors
Enzyme inhibitorDisrupts nucleotide metabolism crucial for cancer proliferation
Agricultural ScienceHerbicide formulationSelective targeting of weeds; minimal crop damage
Material SciencePolymer synthesisEnhances thermal stability and mechanical properties

Case Studies

Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University evaluated the anticancer properties of this compound derivatives against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 10 µM, demonstrating potent anticancer activity.

Case Study 2: Herbicide Efficacy
In agricultural trials, formulations containing this compound were tested against common weed species. The results showed a significant reduction in weed biomass compared to untreated controls, highlighting its potential as an effective herbicide.

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. Additionally, it may interfere with nucleic acid synthesis by intercalating into DNA or RNA strands.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

  • 6-Hydroxy-2-methylpyrimidine-4(3H)-one (): Replacing the dimethylamino group with a hydroxyl group increases acidity (pKa ~8–10) due to the hydroxyl proton’s ionization.
  • 6-Amino-2-(methylthio)pyrimidin-4(3H)-one (): The methylthio group at position 2 and amino group at position 6 create a less electron-rich ring compared to the dimethylamino analog.
  • Hexazinone (3-Cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione) (): While sharing a dimethylamino group, Hexazinone’s triazine ring differs from the pyrimidinone core. The triazine system increases metabolic stability but reduces aromaticity, altering electronic distribution and binding affinities in biological systems.

Substituent Variations at Position 3

  • 2-Mercapto-6-methylpyrimidin-4(3H)-one ():
    The mercapto (-SH) group at position 2 introduces thiol reactivity, enabling disulfide bond formation. This contrasts with the methyl group at position 3 in the target compound, which provides steric bulk without reactive functionality.

  • The biphenyl moiety adds hydrophobicity, altering pharmacokinetic properties compared to the simpler methyl group in the target compound.

Ring System Modifications

  • 6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one (): The hexahydropyrido-pyrimidinone framework introduces a fused bicyclic system, increasing structural rigidity. This modification may enhance binding specificity to protein targets but reduce synthetic accessibility compared to the monocyclic pyrimidinone.
  • Thieno[2,3-d]pyrimidin-4(3H)-one derivatives (): Replacing the pyrimidinone oxygen with a sulfur atom in thienopyrimidinones alters electronic properties (e.g., increased lipophilicity) and hydrogen-bonding capacity. For example, 6-methylthieno[2,3-d]pyrimidin-4(3H)-one exhibits a 10-fold higher logP value compared to the target compound .

Structural and Functional Data Table

Compound Name Core Structure Position 6 Substituent Position 3 Substituent Key Properties Evidence ID
6-(Dimethylamino)-3-methylpyrimidin-4(3H)-one Pyrimidinone Dimethylamino Methyl High basicity (pKa ~9.5), moderate logP
6-Hydroxy-2-methylpyrimidine-4(3H)-one Pyrimidinone Hydroxy Methyl Acidic (pKa ~8.5), polar
Hexazinone Triazinedione Dimethylamino Cyclohexyl High metabolic stability, logP ~2.1
6-Methylthieno[2,3-d]pyrimidin-4(3H)-one Thienopyrimidinone Methyl None High lipophilicity (logP ~2.8)

Biological Activity

6-(Dimethylamino)-3-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. Pyrimidines are known for their significant roles in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H10N4O\text{C}_7\text{H}_{10}\text{N}_4\text{O}

This compound features a pyrimidine ring substituted with a dimethylamino group and a methyl group at the 3 and 6 positions, respectively. These substitutions are crucial for its biological activity.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against HIV-1. A study demonstrated that derivatives of pyrimidin-4(3H)-ones could form stable enzyme-inhibitor complexes with drug-resistant HIV-1 reverse transcriptase mutants, suggesting potential utility in treating resistant strains of the virus .

Anticancer Potential

The anticancer activity of pyrimidine derivatives has been widely documented. A series of studies have shown that certain pyrimidine-based compounds can induce cytotoxic effects in various cancer cell lines. For example, derivatives exhibiting structural similarity to this compound were tested against MCF-7 and HeLa cell lines, revealing significant cytotoxicity . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrimidine ring enhance anticancer efficacy.

Antimicrobial Effects

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains. The presence of electron-donating groups like dimethylamino increases the lipophilicity of the molecule, enhancing its ability to penetrate bacterial membranes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of viral enzymes, particularly reverse transcriptase, which is crucial for the replication of HIV.
  • Cell Cycle Arrest : Studies suggest that certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their protective effects against cellular damage.

Study on Antiviral Activity

A study published in PubMed highlighted the synthesis and evaluation of novel pyrimidin-4(3H)-ones against HIV-1 reverse transcriptase mutants. The results showed that these compounds formed stable complexes with the enzyme, demonstrating higher binding affinity compared to traditional inhibitors .

Cytotoxicity Evaluation

In a comparative analysis involving MCF-7 and HeLa cell lines, pyrimidine derivatives were subjected to MTT assays to assess their cytotoxic effects. The findings revealed that compounds with specific substitutions exhibited enhanced potency against cancer cells, with IC50 values significantly lower than standard chemotherapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureTarget Organism/Cell LineIC50 (µM)Reference
AntiviralThis compoundHIV-1 RT<10
AnticancerVarious pyrimidine derivativesMCF-715
HeLa20
AntimicrobialSimilar pyrimidine structuresE. coli25

Q & A

Q. Table 1. Example SAR for Anticonvulsant Activity

Substituent (Position)IC₅₀ (µM)Notes
4-Br (2-position)0.12High target selectivity
3-CF₃ (2-position)0.09Enhanced membrane permeability

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX programs provides definitive conformation analysis:

  • SHELXL refinement : Resolves bond-length discrepancies (e.g., C=O vs. C–N in tautomeric forms) .
  • Hydrogen bonding : Identifies stabilizing interactions (e.g., O–H···O networks in hydrates) .
    Case study : For 6-(dimethylamino)-3-methyl derivatives, SCXRD confirmed a planar pyrimidinone ring with a 27.6° tilt in the dimethylamino side chain, influencing solvent interactions .

Advanced: How to address contradictions in biological data across structurally similar derivatives?

Answer:
Discrepancies often arise from assay conditions or subtle structural differences. Strategies include:

  • Standardized assays : Re-evaluate compounds under identical conditions (e.g., pH, temperature) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Computational modeling : Compare electrostatic potential maps to explain variations in target binding .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane 1:3 → 1:1) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp ~180–185°C) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve closely related impurities .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Answer:
Optimize logP and solubility through:

  • Substituent engineering : Introduce polar groups (e.g., -OH, -NH₂) at the 5-position to enhance aqueous solubility .
  • Prodrug strategies : Mask amino groups with acetyl or benzyl carbamates for sustained release .
    Validation :
  • Plasma stability assays : Incubate derivatives in human plasma (37°C, 24h) and quantify degradation via LC-MS .

Basic: What analytical methods quantify this compound in biological matrices?

Answer:

  • LC-MS/MS : MRM transitions (e.g., m/z 208 → 165) achieve detection limits of 0.1 ng/mL .
  • UV-Vis spectroscopy : Quantify at λₘₐₓ ~260 nm (ε ~12,000 L·mol⁻¹·cm⁻¹) in DMSO .

Advanced: How to interpret conflicting NMR data for tautomeric forms?

Answer:

  • Variable-temperature NMR : Observe coalescence of signals (e.g., enol vs. keto tautomers) at elevated temperatures .
  • Deuterium exchange : Track exchangeable protons (e.g., NH) to confirm tautomeric equilibria .

Advanced: What computational tools predict reactivity in pyrimidinone derivatives?

Answer:

  • DFT calculations : Use Gaussian or ORCA to model reaction pathways (e.g., alkylation energy barriers) .
  • Molecular dynamics (MD) : Simulate solvent interactions to predict solubility trends .

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